6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline is an organic compound belonging to the class of quinoxaline derivatives. It is characterized by its molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the desired product . The reaction conditions often involve specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted quinoxalines .
Scientific Research Applications
6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 6-Bromo-1,4-dimethyl-2,3-dihydroquinoxaline
- Quinoxaline, 6-bromo-1,2,3,4-tetrahydro-1,4-dimethyl-
Comparison: Compared to these similar compounds, 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
6-bromo-1,4-dimethyl-2,3-dihydroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-12-5-6-13(2)10-7-8(11)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWZHBZUOICVIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594491 |
Source
|
Record name | 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876728-35-7 |
Source
|
Record name | 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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